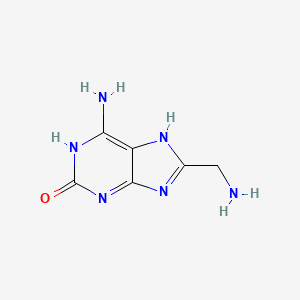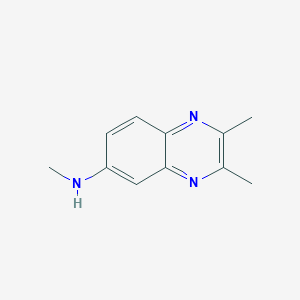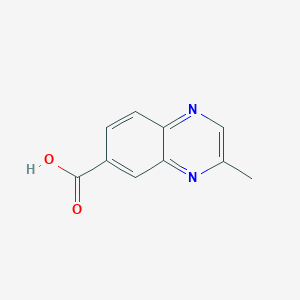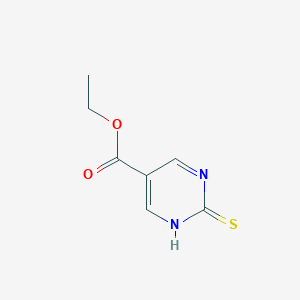
1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones This compound is characterized by the presence of an ethoxy group at the 7th position and a partially hydrogenated naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- typically involves the ethoxylation of a naphthalenone precursor. One common method includes the reaction of 7-hydroxy-3,4-dihydro-1(2H)-naphthalenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the naphthalenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalenones.
Substitution: Halogenated or nitrated naphthalenones.
Scientific Research Applications
1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Comparison: 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is unique due to its specific substitution pattern and partially hydrogenated naphthalenone core. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 |
InChI Key |
PDHVCMOQYAHUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)



![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)




![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)

![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)
